Cas no 1805113-99-8 (2-Chloro-3-fluoro-4-methylbenzyl chloride)

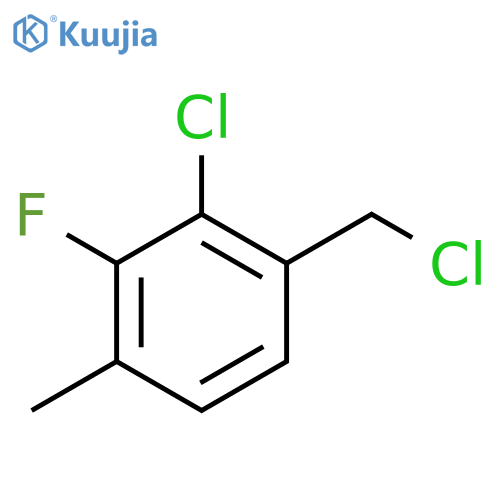

1805113-99-8 structure

商品名:2-Chloro-3-fluoro-4-methylbenzyl chloride

CAS番号:1805113-99-8

MF:C8H7Cl2F

メガワット:193.045583963394

CID:5003528

2-Chloro-3-fluoro-4-methylbenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-fluoro-4-methylbenzyl chloride

-

- インチ: 1S/C8H7Cl2F/c1-5-2-3-6(4-9)7(10)8(5)11/h2-3H,4H2,1H3

- InChIKey: MOBGSKUTSLOSFN-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C)C=CC=1CCl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-Chloro-3-fluoro-4-methylbenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011503-500mg |

2-Chloro-3-fluoro-4-methylbenzyl chloride |

1805113-99-8 | 97% | 500mg |

815.00 USD | 2021-07-06 | |

| Alichem | A010011503-250mg |

2-Chloro-3-fluoro-4-methylbenzyl chloride |

1805113-99-8 | 97% | 250mg |

494.40 USD | 2021-07-06 | |

| Alichem | A010011503-1g |

2-Chloro-3-fluoro-4-methylbenzyl chloride |

1805113-99-8 | 97% | 1g |

1,445.30 USD | 2021-07-06 |

2-Chloro-3-fluoro-4-methylbenzyl chloride 関連文献

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

4. Water

1805113-99-8 (2-Chloro-3-fluoro-4-methylbenzyl chloride) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量